molecular formula C11H10BrN3 B15360818 2-N-(2-bromophenyl)pyridine-2,3-diamine

2-N-(2-bromophenyl)pyridine-2,3-diamine

Cat. No.: B15360818
M. Wt: 264.12 g/mol
InChI Key: PFODKIPSRXXDRD-UHFFFAOYSA-N
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Description

2-N-(2-Bromophenyl)pyridine-2,3-diamine is a pyridine derivative featuring a 2-bromophenyl substituent at the N2 position of the pyridine-2,3-diamine backbone. The compound’s molecular formula is inferred as C₁₁H₉BrN₃, with a molecular weight of approximately 264.12 g/mol based on analogs like 2-N-(4-bromophenyl)pyridine-2,3-diamine . The bromophenyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-N-(2-bromophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10BrN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15)

InChI Key

PFODKIPSRXXDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Source
2-N-(2-Bromophenyl)pyridine-2,3-diamine 2-bromophenyl 264.12* Inferred steric hindrance Inferred
2-N-(4-Bromophenyl)pyridine-2,3-diamine 4-bromophenyl 264.12 Potential anticancer activity
2-N-(4-Chlorophenyl)pyridine-2,3-diamine 4-chlorophenyl 264.12 High-cost lab reagent
N2-Methyl-pyridine-2,3-diamine Methyl 138.17 Simplified synthesis routes
2-N-(3-Methylphenyl)pyridine-2,3-diamine 3-methylphenyl 214.26 Commercial availability

*Molecular weight inferred from structural analogs.

Key Observations:
  • Substituent Position : The 2-bromo substituent likely imposes greater steric hindrance than the 4-bromo analog, affecting binding in biological systems or catalytic reactions .
  • Electronic Effects: Bromine (electron-withdrawing) and methyl (electron-donating) groups modulate the electron density of the pyridine ring, altering reactivity.
  • Biological Activity : The 4-bromo analog is implicated in anticancer applications due to its dimerization into bioactive compounds (e.g., dipyrido-oxazines) .

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